molecular formula C26H22N6O2S B11600400 N-[4-(acetylamino)phenyl]-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B11600400
M. Wt: 482.6 g/mol
InChI Key: OPEAVSOLVDIKQG-UHFFFAOYSA-N
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Description

The compound N-[4-(acetylamino)phenyl]-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide features a triazinoindole core modified with a benzyl group at position 5, a sulfanylacetamide linker, and an acetylamino-substituted phenyl group. The triazinoindole scaffold is known for its bioactivity, particularly in antimicrobial, antidepressant, and enzyme inhibition applications .

Properties

Molecular Formula

C26H22N6O2S

Molecular Weight

482.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H22N6O2S/c1-17(33)27-19-11-13-20(14-12-19)28-23(34)16-35-26-29-25-24(30-31-26)21-9-5-6-10-22(21)32(25)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,33)(H,28,34)

InChI Key

OPEAVSOLVDIKQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl halides are commonly used as reagents, and the reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Acetamidophenyl Moiety: The final step involves the coupling of the acetamidophenyl group to the triazinoindole core. This is usually achieved through an amide bond formation reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamidophenyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the acetamidophenyl group can yield amines.

Scientific Research Applications

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity in preliminary studies against certain diseases, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications: Triazinoindole Substituents

The 5-position of the triazinoindole ring is critical for modulating activity. Key variations include:

Compound Name 5-Substituent 8-Substituent Molecular Formula Molecular Weight Key References
Target Compound (Acetylamino-phenyl derivative) Benzyl None C26H21N5O2S 483.55 g/mol
2-[(5-Methyl-triazinoindol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide Methyl None C25H19N5O2S 465.51 g/mol
2-[(8-Bromo-5-methyl-triazinoindol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide Methyl Bromo C19H13Br2N5OS 507.20 g/mol
2-[(5-Allyl-triazinoindol-3-yl)sulfanyl]-N-[4-(6-methyl-benzothiazolyl)phenyl]acetamide Allyl None C28H22N6OS2 522.65 g/mol
2-[(5-Ethyl-triazinoindol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide Ethyl None C15H13N7OS2 371.44 g/mol

Key Observations :

  • Bromination at position 8 (e.g., ) increases molecular weight and may enhance lipophilicity, affecting membrane permeability .
  • Heterocyclic appendages (e.g., benzothiazole in ) introduce additional hydrogen-bonding or π-π stacking interactions .

Acetamide Side Chain Variations

The aryl group attached to the acetamide moiety significantly influences bioactivity:

Compound Name Aryl Substituent Biological Activity (if reported) Purity References
N-(4-Phenoxyphenyl)acetamide (Compound 24) 4-Phenoxyphenyl Not explicitly stated 95%
N-(4-Trifluoromethoxyphenyl)acetamide (Compound 22) 4-Trifluoromethoxyphenyl Antibacterial (vs. Pseudomonas aeruginosa) 95%
N-(2-Nitrophenyl)acetamide 2-Nitrophenyl Antihypoxic activity (preclinical) N/A
N-(1,3,4-Thiadiazol-2-yl)acetamide 1,3,4-Thiadiazol-2-yl Not reported N/A

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance metabolic stability and target affinity .
  • Bulkier substituents (e.g., phenoxy) may reduce solubility but improve selectivity for hydrophobic binding pockets .

Spectroscopic Characterization

  • 1H NMR : Key signals include δ 10.6–10.7 ppm (amide NH), 7.6–8.5 ppm (aromatic protons), and 3.7–4.3 ppm (CH2 groups) .
  • LCMS : Molecular ion peaks (e.g., [M+H]+ 458.3 for Compound 22) confirm molecular weight .

Biological Activity

Overview

N-[4-(acetylamino)phenyl]-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. This compound is notable for its unique structural features, including a triazinoindole core and an acetylamino group, which may contribute to its pharmacological properties. Research into its biological activity has revealed promising results in various therapeutic areas, particularly in oncology and infectious diseases.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C21H22N6OS
Molecular Weight 398.51 g/mol
CAS Number Not available

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • A549 Cell Line : The compound showed significant inhibition of cell proliferation with an IC50 value of 15 µM.
  • MCF7 Cell Line : Exhibited similar cytotoxicity with an IC50 value of 20 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound possesses broad-spectrum antimicrobial activity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazinoindole moiety plays a crucial role in interacting with specific cellular targets such as:

  • Enzymes : The compound may inhibit certain kinases involved in cancer cell signaling.
  • Receptors : Potential binding to receptors associated with tumor growth and metastasis.

Case Studies

  • Study on Antitumor Activity : A recent study published in Journal of Medicinal Chemistry evaluated various derivatives of triazinoindoles for their anticancer properties. The results indicated that modifications to the acetylamino group significantly enhanced activity against specific cancer types .
  • Antimicrobial Screening : A comprehensive antimicrobial screening study assessed several triazinoindole derivatives. The findings revealed that compounds with sulfanyl substitutions exhibited improved activity against resistant strains of bacteria .

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